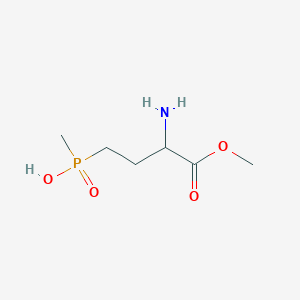
2-Acetamido-3-(1,3-thiazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-(1,3-thiazol-4-yl)propanoic acid is a compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol It contains an acetamido group, a thiazole ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(1,3-thiazol-4-yl)propanoic acid typically involves the reaction of thiazole derivatives with acetamido compounds under specific conditions. One common method involves the esterification of the thiazole derivative with methanol, followed by boiling in 2-propanol with hydrazine monohydrate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-3-(1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3-(1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetamido-3-(1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: This compound contains an indole ring instead of a thiazole ring.
3-(1H-Imidazol-4-yl)propanoic acid: This compound features an imidazole ring in place of the thiazole ring.
Uniqueness
2-Acetamido-3-(1,3-thiazol-4-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The thiazole ring’s ability to undergo various chemical reactions and interact with biological targets makes this compound particularly valuable in research and industrial applications.
Eigenschaften
IUPAC Name |
2-acetamido-3-(1,3-thiazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5(11)10-7(8(12)13)2-6-3-14-4-9-6/h3-4,7H,2H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHYKYSUZWFTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CSC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one](/img/structure/B13499003.png)



![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)

![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)
![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)


